Mycophenolate mofetil hydrochloride

Overview

Description

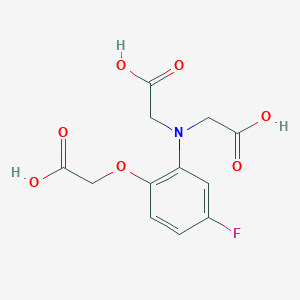

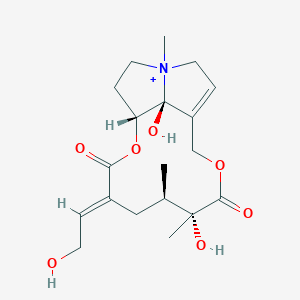

Mycophenolate mofetil hydrochloride (MMF) is a prodrug of mycophenolic acid . It is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) and is used with other medicines such as cyclosporine and corticosteroids to lower the body’s natural immunity in patients who receive organ transplants .

Molecular Structure Analysis

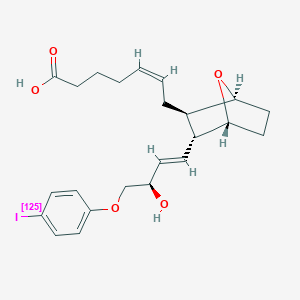

The molecular formula of MMF is C23H31NO7 . The average molecular weight is 433.4947 and the mono-isotopic mass is 433.210052351 .Physical And Chemical Properties Analysis

MMF is a white or off-white crystalline powder . It is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water .Scientific Research Applications

Autoimmune Renal Disease Treatment : Mycophenolate mofetil is a potential treatment for autoimmune renal diseases. It reduces adhesion molecule expression and delays the progression of renal failure (Jayne, 1999).

Prevention of Allograft Rejection in Kidney Transplants : It is used to prevent allograft rejection in kidney transplant patients. However, it may cause Crohn's-like changes in the colon (Dalle et al., 2005).

Treatment of Neuromuscular Diseases : Mycophenolate mofetil is a promising immunosuppressant in treating neuromuscular diseases, with some patients showing improvement in functional status or corticosteroid dose reduction (Chaudhry et al., 2001).

Sarcoidosis Treatment : It may serve as a steroid-sparing agent for sarcoidosis, an inflammatory disease with severe mucocutaneous manifestations (Kouba et al., 2003).

Treatment of Systemic Lupus Erythematosus and Discoid Lupus Erythematosus : Mycophenolate mofetil is effective in treating recalcitrant palmoplantar lesions in these conditions (Goyal & Nousari, 2001).

Rheumatoid Arthritis Therapy : It is being developed for treating rheumatoid arthritis, showing significant improvement in patients previously refractory to treatment (Goldblum, 1993).

Treatment of Myasthenia Gravis : Mycophenolate mofetil has been used in treating autoimmune myasthenia gravis, improving a significant percentage of patients' conditions (Meriggioli et al., 2003).

Cardiac Transplant Recipients : It is safe and well-tolerated in cardiac transplant recipients, with a rejection rate similar to those receiving azathioprine (Ensley et al., 1993).

Treatment of Dermatological Conditions : Mycophenolate mofetil appears to be a promising therapeutic option for various cutaneous inflammatory diseases, including psoriasis, autoimmune blistering disorders, dermatitides, and connective tissue disorders (Orvis et al., 2009).

Treatment of Autoimmune Rheumatic Diseases : It has been effective in treating autoimmune rheumatic diseases, such as proliferative lupus glomerulonephritis, systemic lupus erythematosus (SLE) extra-renal manifestations, and others (Iaccarino et al., 2007).

Treatment of Severe Psoriasis : Mycophenolate mofetil has been used successfully in treating severe psoriasis, significantly reducing disease severity (Haufs et al., 1998).

Systemic Lupus Erythematosus : It reduces disease activity and proteinuria in SLE patients not responding to conventional immunosuppressive treatment (Karim et al., 2002).

Mechanism of Action

Safety and Hazards

MMF is associated with increased risk of first trimester pregnancy loss and increased risk of congenital malformations, especially external ear and facial abnormalities including cleft lip and palate, and anomalies of the distal limbs, heart, esophagus, and kidney . It is also harmful if swallowed .

Future Directions

MMF has been studied for the treatment of nephritis and other complications of autoimmune diseases . It has also been associated with potentially clinically important trends toward reduced annual forced vital capacity (FVC) decline, greater FVC stability, and improved overall survival in idiopathic pulmonary fibrosis patients . Future prospective studies of MMF in combination with antifibrotic therapy in idiopathic pulmonary fibrosis are needed .

properties

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLCGJBUTJXNOF-HDNKIUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027191 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolate mofetil hydrochloride | |

CAS RN |

116680-01-4 | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116680-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mycophenolate mofetil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolate mofetil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOPHENOLATE MOFETIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)

![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)